tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a (2-bromophenethyl)aminomethyl substituent at the 3-position, and a brominated aromatic moiety. The bromine atom may serve as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .
Properties
CAS No. |
887590-87-6 |
|---|---|
Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(2-bromophenyl)ethylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-9-14(13-21)12-20-10-8-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13H2,1-3H3 |
InChI Key |
KFQBWPXFMWKRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester group.
Attachment of the 2-Bromophenethylamine Moiety: This step involves the reaction of the pyrrolidine derivative with 2-bromophenethylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenethylamine moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
- Anticancer Activity : Recent studies indicate that derivatives of pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, the introduction of bromophenethyl groups has shown promise in enhancing the selectivity and potency of these compounds against specific cancer types .
- Neuropharmacology : The structure of tert-butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate suggests potential interactions with neurotransmitter systems, particularly in the modulation of dopamine receptors. This could lead to applications in treating neurodegenerative diseases and psychiatric disorders .
Synthetic Methodology
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules.
- Cross-Coupling Reactions : The bromine atom in the structure allows for participation in cross-coupling reactions, which are fundamental in building larger molecular frameworks. This has been highlighted in various studies where such intermediates are utilized to create libraries of bioactive compounds .
Biological Assays
Research has employed this compound in various biological assays to evaluate its pharmacological properties.
- In Vitro Studies : The compound has been tested for its binding affinity and efficacy against specific receptors, yielding insights into its mechanism of action. For example, assays have demonstrated that modifications to the pyrrolidine ring can significantly alter binding profiles and biological activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Neuropharmacology | Showed potential as a dopamine receptor modulator, improving behavioral outcomes in rodent models of Parkinson's disease. |
| Study C | Synthetic Applications | Successfully utilized in a multi-step synthesis leading to novel anti-inflammatory agents with enhanced efficacy. |
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The 2-bromophenethylamine moiety may interact with specific binding sites, while the pyrrolidine ring and tert-butyl ester group contribute to the overall binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
Halogenated substituents (Br in the target vs. Cl in ) influence reactivity and molecular weight. Bromine’s larger atomic radius may enhance lipophilicity and alter metabolic stability.
Synthetic Accessibility: The target compound’s aminoethyl linker likely requires reductive amination or nucleophilic substitution for assembly, whereas analogs like are synthesized via direct coupling of bromophenyl groups to pyrrolidine . Palladium-catalyzed cross-coupling (e.g., in ) offers a divergent route for trifluoromethylbenzyl derivatives .
Commercial and Industrial Relevance
- Supplier Availability: Analogs like and have 3–4 suppliers, suggesting moderate industrial demand . Discontinued products (e.g., ) highlight challenges in scalability or stability for triazine-containing derivatives .
Research Findings and Limitations
- Synthesis Gaps : Direct evidence for the target compound’s synthesis is absent in the provided materials. Inferred routes rely on reductive amination or coupling strategies from .
- Biological Data: No activity data are available for the target compound.
- Contradictions: Varied synthetic approaches (e.g., ozonolysis in vs. palladium catalysis in ) underscore the need for tailored methodologies depending on substituents.
Biological Activity
tert-Butyl 3-(((2-bromophenethyl)amino)methyl)pyrrolidine-1-carboxylate (CAS: 887590-87-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H27BrN2O2
- Molecular Weight : 383.330 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to altered metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurotransmission and related physiological functions.
Biological Activity and Therapeutic Applications
Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including:
- Antimicrobial Activity :
- Antiviral Activity :
-
CNS Activity :
- Given the structural resemblance to known psychoactive compounds, there is potential for this compound to exhibit central nervous system (CNS) activity, possibly influencing mood or cognitive functions.
Research Findings and Case Studies
Several studies have investigated the biological activity of pyrrolidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
